molecular formula C30H32FN3O6 B4984008 bis(2-methoxyethyl) 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

bis(2-methoxyethyl) 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B4984008
M. Wt: 549.6 g/mol
InChI Key: HDLPWWSIUOGKRF-UHFFFAOYSA-N
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Description

Bis(2-methoxyethyl) 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (DHP) derivative characterized by a pyrazole-substituted core and 2-methoxyethyl ester groups. Its structural uniqueness arises from:

  • Ester groups: The 2-methoxyethyl esters at positions 3 and 5 enhance solubility compared to simpler alkyl esters due to the ether oxygen’s hydrogen-bonding capacity.
  • Pyrazole substituents: The 4-fluorophenyl and phenyl groups at the pyrazole ring introduce steric and electronic effects that may influence molecular conformation and intermolecular interactions .

Synthetic routes for analogous DHP derivatives typically involve Hantzsch-type cyclocondensation, as seen in related compounds (e.g., diethyl and diisobutyl esters) . Structural validation of such molecules often employs X-ray crystallography and software suites like SHELX for refinement .

Properties

IUPAC Name

bis(2-methoxyethyl) 4-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32FN3O6/c1-19-25(29(35)39-16-14-37-3)27(26(20(2)32-19)30(36)40-17-15-38-4)24-18-34(23-8-6-5-7-9-23)33-28(24)21-10-12-22(31)13-11-21/h5-13,18,27,32H,14-17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDLPWWSIUOGKRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCCOC)C2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32FN3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(2-methoxyethyl) 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification methods, such as chromatography and crystallization, is essential to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Bis(2-methoxyethyl) 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties by inhibiting specific kinase pathways involved in tumor growth. A study highlighted its effectiveness as a TrkA kinase inhibitor, which is relevant in the treatment of various cancers and pain management .

Neuropharmacology

The compound has been investigated for its potential as a therapeutic agent for cocaine addiction. Analog derivatives have shown promise in binding to dopamine and serotonin transporters, suggesting that modifications to the structure can influence pharmacological profiles and enhance therapeutic efficacy .

Anti-inflammatory Properties

The anti-inflammatory effects of bis(2-methoxyethyl) derivatives have been noted in several studies. These compounds may modulate inflammatory pathways, making them candidates for treating conditions characterized by chronic inflammation .

Case Studies

StudyFindingsImplications
Lewis et al. (2008)Developed analogs with varying affinities for DAT and SERTPotential for designing long-lasting treatments for cocaine dependence
Patent WO2015175788A1Identified as a TrkA kinase inhibitorUseful in cancer therapies targeting nerve growth factor pathways

Structure-Activity Relationship (SAR)

The structure of bis(2-methoxyethyl) 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine is crucial for its biological activity. Variations in substituents at specific positions can significantly alter the binding affinities to target proteins such as DAT and SERT. The SAR studies emphasize how minor modifications can lead to substantial changes in pharmacological profiles .

Mechanism of Action

The mechanism of action of bis(2-methoxyethyl) 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key structural analogs of bis(2-methoxyethyl) 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate include derivatives with variations in ester groups and aryl substituents. Below is a comparative analysis based on synthesis, physicochemical properties, and functional implications:

Physicochemical and Functional Implications

Ester Group Effects :

  • 2-Methoxyethyl esters : Improve aqueous solubility compared to dimethyl or diethyl esters, critical for bioavailability. The ether oxygen facilitates hydrogen bonding, as inferred from analogous compounds .
  • Diisobutyl esters : Increased lipophilicity and steric bulk may reduce metabolic clearance but complicate crystallization .
  • Dimethyl esters : Lower molecular weight enhances membrane permeability but reduces solubility, as observed in cytochrome P-450 oxidation studies .

4-Nitrophenyl: Strong electron-withdrawing nitro group enhances oxidative stability but may increase toxicity risks . 4-Methoxyphenyl: Methoxy groups improve metabolic stability but may sterically hinder target engagement .

Key Research Findings

  • Conformational Analysis: The DHP ring’s puckering (quantified via Cremer-Pople parameters ) is influenced by substituents. Bulky groups like 4-nitrophenyl may induce non-planar conformations, altering molecular recognition .
  • Metabolic Stability : Dimethyl esters undergo rapid hepatic oxidation, whereas bulkier esters (e.g., 2-methoxyethyl) may resist enzymatic degradation .
  • Crystallographic Validation : SHELX-based refinement confirms planar pyrazole rings in analogs, but steric clashes in diisobutyl derivatives result in disordered crystal structures .

Biological Activity

Bis(2-methoxyethyl) 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (often referred to as a derivative of dihydropyridine) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula for this compound is C28H32F2N2O6C_{28}H_{32}F_{2}N_{2}O_{6}, with a molecular weight of approximately 500.56 g/mol. The compound features a complex structure that includes both dihydropyridine and pyrazole moieties, which are known to contribute to various biological activities.

  • Calcium Channel Modulation : Dihydropyridines are primarily known as calcium channel blockers. They inhibit the influx of calcium ions through L-type calcium channels in cardiac and smooth muscle cells, leading to vasodilation and decreased cardiac contractility.
  • Neurotransmitter Interaction : Preliminary studies suggest that derivatives may also influence neurotransmitter systems, particularly dopamine and norepinephrine pathways. For instance, research indicates that similar compounds can modulate dopamine turnover in the brain .

Cardiovascular Effects

Dihydropyridine derivatives have been extensively studied for their antihypertensive effects. The compound has shown promise in:

  • Reducing Blood Pressure : Clinical studies indicate that similar dihydropyridine compounds effectively lower systolic and diastolic blood pressure in hypertensive patients.
  • Vasodilation : The mechanism involves relaxation of vascular smooth muscle through calcium channel blockade.

Neuropharmacological Effects

Research has indicated that bis(2-methoxyethyl) derivatives may have neuroprotective properties:

  • Dopamine Modulation : In animal models, administration has been associated with increased dopamine levels in specific brain regions . This suggests potential applications in treating neurodegenerative diseases where dopaminergic signaling is compromised.

Anticancer Potential

Recent studies have explored the anticancer properties of related compounds:

  • Cell Proliferation Inhibition : In vitro assays demonstrated that certain derivatives can inhibit the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest .

Study on Dopaminergic Effects

A study examined the effects of a closely related compound on neurotransmitter levels in rats. The results showed a dose-dependent increase in dopamine content at lower doses followed by a decrease at higher doses, indicating a complex interaction with dopaminergic pathways .

Anticancer Screening

In a screening study for anticancer activity, bis(2-methoxyethyl) derivatives were evaluated against various cancer cell lines. Results indicated significant cytotoxic effects against breast and lung cancer cells, suggesting further investigation into their mechanisms could yield valuable therapeutic insights .

Summary of Findings

Biological ActivityObserved EffectsReferences
AntihypertensiveReduced blood pressure and vasodilation
NeuropharmacologicalIncreased dopamine levels; potential neuroprotection
AnticancerInhibition of cell proliferation in cancer lines

Q & A

Q. What are the typical synthetic routes and optimization strategies for bis(2-methoxyethyl) dihydropyridine derivatives?

The synthesis of dihydropyridine (DHP) derivatives often employs the Hantzsch reaction, involving cyclocondensation of aldehydes, β-keto esters, and ammonium acetate in ethanol under reflux. For example, diethyl analogs are synthesized by reacting substituted benzaldehydes (e.g., 2,6-dichlorobenzaldehyde) with ethyl acetoacetate and ammonium acetate in ethanol, yielding products after crystallization . Optimization focuses on reagent ratios (e.g., 1:2:1 aldehyde:β-keto ester:ammonium acetate), solvent choice (ethanol or methanol), and purification via column chromatography or recrystallization. The 2-methoxyethyl ester group in the target compound may require modified esterification steps, such as using 2-methoxyethyl chloroformate for ester substitution .

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation of this compound?

Structural elucidation relies on:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify proton environments (e.g., dihydropyridine NH at δ 8.5–9.0 ppm, aromatic protons at δ 6.5–8.0 ppm) and ester carbonyl carbons (δ 165–170 ppm) .
  • X-ray crystallography : Resolves 3D conformation, including planarity of the DHP ring and dihedral angles between substituents (e.g., pyrazole and fluorophenyl groups). Studies on analogous compounds reveal chair-like DHP conformations with substituents in equatorial positions .
  • Mass spectrometry : High-resolution MS confirms molecular weight (e.g., expected [M+H]+^+ ~600–650 Da for this compound) .

Q. How are initial biological activities (e.g., antimicrobial, calcium channel blockade) evaluated for dihydropyridine derivatives?

  • Calcium channel modulation : Use patch-clamp assays on isolated smooth muscle cells or fluorescence-based calcium flux assays in HEK293 cells expressing L-type channels. IC50_{50} values are compared to nifedipine as a reference .
  • Antimicrobial screening : Employ broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Pyrazole-containing DHPs often show MICs in the 25–100 µg/mL range .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivity data across structurally similar DHPs?

Discrepancies may arise from substituent variations (e.g., 4-fluorophenyl vs. 4-chlorophenyl) or assay conditions. Mitigation strategies include:

  • Comparative SAR studies : Synthesize analogs with controlled substitutions (e.g., halogen, methoxy groups) and test under standardized protocols .
  • Assay standardization : Use identical cell lines (e.g., CHO-K1 for calcium assays) and controls. For example, diethyl analogs show 2–3-fold higher calcium blockade than dimethyl derivatives due to ester lipophilicity .
  • Meta-analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify trends obscured by experimental variability .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the fluorophenyl-pyrazole-DHP scaffold?

Key approaches:

  • Substituent variation : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess electronic effects on calcium channel binding .
  • Ester chain modification : Compare 2-methoxyethyl with isopropyl or benzyl esters to evaluate steric and solubility impacts. Longer chains (e.g., isopropyl) may enhance membrane permeability but reduce aqueous stability .
  • Molecular docking : Model interactions with calcium channel α1 subunits (e.g., Phe1142 and Tyr1486 residues) to predict binding affinities .

Q. What advanced mechanistic studies are recommended to elucidate the compound’s mode of action beyond calcium channel modulation?

  • CYP450 metabolism profiling : Incubate with human liver microsomes and quantify metabolites via LC-MS. DHP derivatives are often oxidized to pyridines, altering activity .
  • Transcriptomic analysis : Use RNA-seq to identify differentially expressed genes in treated cancer cells (e.g., apoptosis-related genes like BAX or BCL-2) .
  • In vivo efficacy models : Test antihypertensive effects in spontaneously hypertensive rats (SHRs) at 10–50 mg/kg doses, monitoring blood pressure via telemetry .

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